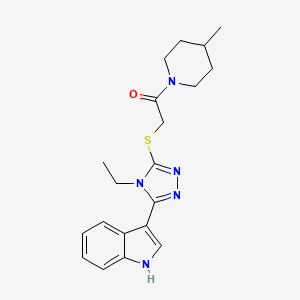

![molecular formula C13H11N5O2 B2360323 6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1787917-70-7](/img/structure/B2360323.png)

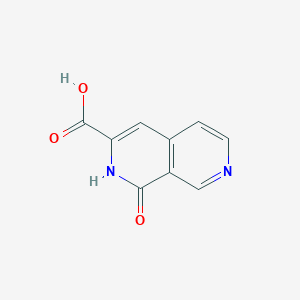

6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrazine ring, a pyridine ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazine ring and the pyridine ring are aromatic, which means they are planar and contribute to the stability of the molecule . The carboxamide group is polar, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The carboxamide group could potentially undergo hydrolysis, and the aromatic rings might be able to participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar carboxamide group could make it more soluble in polar solvents, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

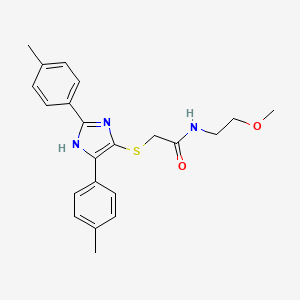

- Researchers have explored the antimycobacterial potential of this compound. For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide (a derivative) was evaluated for anti-tubercular activity against Mycobacterium tuberculosis strains .

- Another compound, 6-methyl-4-(4-nitrophenyl)-2-oxo-N-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide , demonstrated potent activity against both drug-sensitive and INH-resistant Mycobacterium tuberculosis strains .

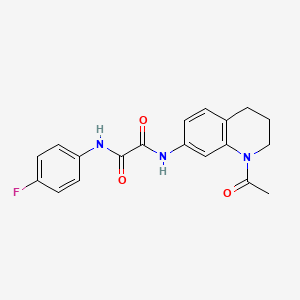

- PARP inhibitors have gained regulatory approval in oncology, particularly for homologous recombination repair-deficient tumors. While not directly related to tuberculosis, understanding the compound’s interaction with PARP could have broader implications in cancer research .

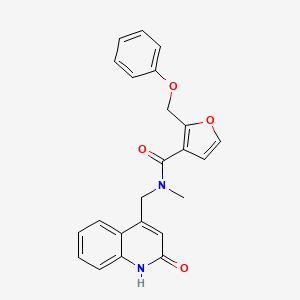

- The compound’s structure may serve as a building block for diverse chemical synthesis. Researchers have explored its utility in constructing novel molecules with specific properties .

Antimycobacterial Activity

Poly-ADP-Ribose Polymerase (PARP) Inhibition

Chemodivergent Synthesis

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra . Therefore, it is plausible that this compound may also target similar biological entities.

Mode of Action

It is known that similar compounds interact with their targets and cause changes that lead to their anti-tubercular activity

Biochemical Pathways

It is known that similar compounds can exhibit higher anti-tb activity against mtb , suggesting that they may affect the biochemical pathways related to the survival and replication of this bacterium.

Pharmacokinetics

Similar compounds have been reported to be non-toxic to human cells , suggesting that they may have favorable pharmacokinetic properties

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have potent anti-tubercular effects.

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs and the physiological state of the target organism

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-4-oxo-N-pyridin-2-yl-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c1-8-7-18-10(13(20)15-8)6-9(17-18)12(19)16-11-4-2-3-5-14-11/h2-7H,1H3,(H,15,20)(H,14,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYBVMCFWRISRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=N3)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)

![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)

![2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B2360254.png)

![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)

![1-(3-chlorophenyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2360263.png)